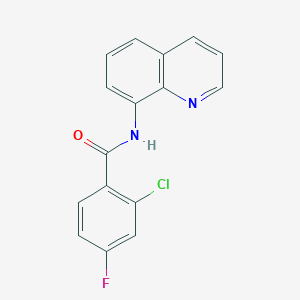
N-(1-benzyl-4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTES and has been extensively studied for its ability to inhibit glutaminase, an enzyme that plays a crucial role in cancer metabolism. In
Mécanisme D'action
BPTES inhibits glutaminase by binding to the active site of the enzyme. This binding prevents the conversion of glutamine to glutamate, leading to a decrease in ATP production and essential molecule synthesis. This disruption of cancer cell metabolism ultimately leads to cell death.
Biochemical and Physiological Effects:
BPTES has been shown to have significant biochemical and physiological effects on cancer cells. Studies have demonstrated that BPTES can induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer models. Additionally, BPTES has been shown to sensitize cancer cells to other chemotherapy agents, making it a potential candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of BPTES is its specificity for glutaminase inhibition. This specificity allows for targeted disruption of cancer cell metabolism without affecting normal cells. However, BPTES has limited solubility in water, making it challenging to administer in vivo. Additionally, BPTES has a short half-life, which may limit its effectiveness in long-term treatments.
Orientations Futures
There are several future directions for BPTES research. One potential avenue is the development of more potent and selective glutaminase inhibitors. Additionally, researchers are exploring the potential of BPTES in combination therapy with other chemotherapy agents. Finally, there is a growing interest in studying the role of glutaminase in other diseases, such as neurodegenerative disorders and metabolic diseases.
Conclusion:
In conclusion, BPTES is a promising compound that has shown significant potential in cancer treatment through its ability to inhibit glutaminase. While there are limitations to its use, BPTES has opened up new avenues of research into cancer metabolism and the potential for targeted therapies. As research continues, BPTES may become an essential tool in the fight against cancer and other diseases.
Méthodes De Synthèse
The synthesis of BPTES involves the reaction of 1-benzyl-4-piperidone with trifluoromethanesulfonic anhydride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of BPTES with high purity.
Applications De Recherche Scientifique
BPTES has been extensively studied for its potential therapeutic applications in cancer treatment. As mentioned earlier, BPTES inhibits glutaminase, an enzyme that is overexpressed in many types of cancer cells. Glutaminase plays a crucial role in cancer metabolism by converting glutamine to glutamate, which is then used in the production of ATP and other essential molecules for cancer cell growth and survival. By inhibiting glutaminase, BPTES can disrupt cancer cell metabolism and induce cell death.
Propriétés
Formule moléculaire |
C19H21F3N2O2S |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
N-(1-benzylpiperidin-4-yl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H21F3N2O2S/c20-19(21,22)16-7-4-8-18(13-16)27(25,26)23-17-9-11-24(12-10-17)14-15-5-2-1-3-6-15/h1-8,13,17,23H,9-12,14H2 |
Clé InChI |
XADZARUSPKCJEZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3 |
SMILES canonique |
C1CN(CCC1NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
![N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)
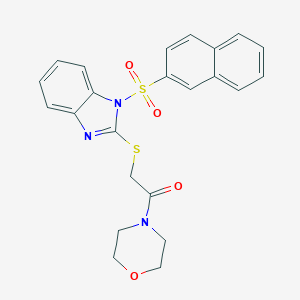
![N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)
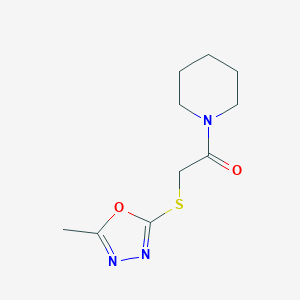
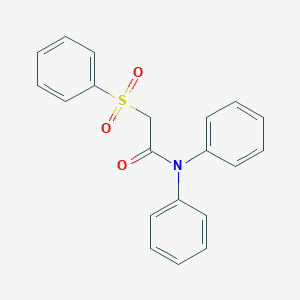
![N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B262853.png)
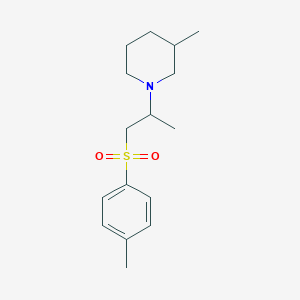
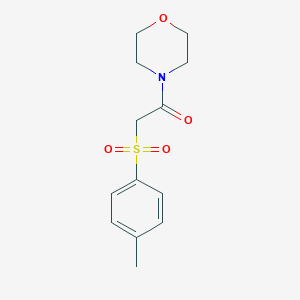
![1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B262862.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B262872.png)
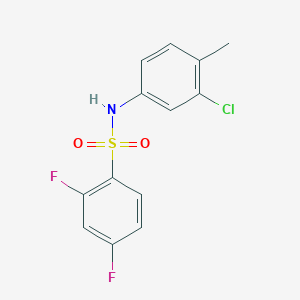
![Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262886.png)
